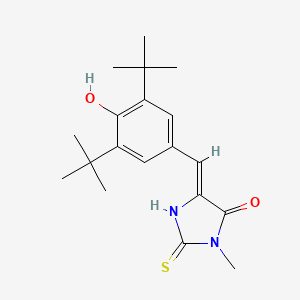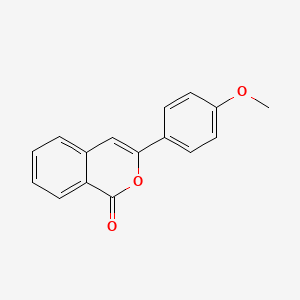
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-thioxoimidazolidin-4-one est un composé organique synthétique connu pour sa structure chimique et ses propriétés uniques. Ce composé est caractérisé par la présence d'un groupe benzylidène, de groupes tert-butyle, d'un groupe hydroxyle et d'une partie thioxoimidazolidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-thioxoimidazolidin-4-one implique généralement la condensation de la 3,5-di-tert-butyl-4-hydroxybenzaldéhyde avec la 3-méthyl-2-thioxoimidazolidin-4-one dans des conditions réactionnelles spécifiques. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium, dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est ensuite chauffé à reflux pendant plusieurs heures pour assurer une condensation complète et la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé peut être optimisé pour des rendements et une pureté plus élevés en ajustant les paramètres réactionnels tels que la température, le solvant et le temps de réaction. De plus, des techniques de purification comme la recristallisation ou la chromatographie peuvent être utilisées pour isoler le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-thioxoimidazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde correspondants.
Réduction : Le groupe benzylidène peut être réduit pour former un dérivé saturé.
Substitution : Les groupes tert-butyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les thiols) peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de dérivés saturés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-thioxoimidazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antioxydante peut être attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Dans les systèmes biologiques, elle peut interagir avec les enzymes et les récepteurs, en modulant leur activité et en conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-2-thioxoimidazolidin-4-one : Manque le groupe méthyle en position 3.
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-oxoimidazolidin-4-one : Contient un groupe oxo au lieu d'un groupe thioxo.
Unicité
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidène)-3-méthyl-2-thioxoimidazolidin-4-one est unique en raison de la présence à la fois de groupes tert-butyle et d'une partie thioxoimidazolidinone, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure spécifique permet des interactions uniques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C19H26N2O2S |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,3)12-8-11(9-13(15(12)22)19(4,5)6)10-14-16(23)21(7)17(24)20-14/h8-10,22H,1-7H3,(H,20,24)/b14-10- |
Clé InChI |
ISKAUZXMBMCTFI-UVTDQMKNSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)N2)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)
![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
